ブロモ(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)マグネシウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

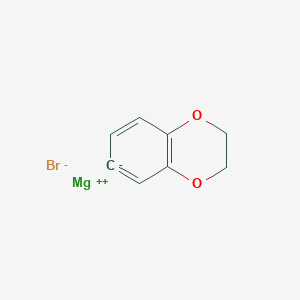

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2,3-dihydro-1,4-benzodioxin-6-yl group.

科学的研究の応用

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- has several scientific research applications, including:

Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

Material Science: Utilized in the preparation of polymers and advanced materials.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

作用機序

Target of Action

3,4-(Ethylenedioxy)phenylmagnesium bromide is primarily used as a reagent in organic synthesis .

Mode of Action

As a Grignard reagent, 3,4-(Ethylenedioxy)phenylmagnesium bromide is highly reactive . It can participate in nucleophilic addition reactions with many unsaturated functional groups . The magnesium atom carries a partial negative charge, making it nucleophilic and able to attack electrophilic carbon atoms in carbonyl groups .

Biochemical Pathways

Instead, it is used in the synthesis of complex organic compounds, which may then interact with biological systems . For example, it has been used in the total synthesis of (+)-paulownin, (+)-vittatine, and (+)-magnostellin C .

Result of Action

The primary result of the action of 3,4-(Ethylenedioxy)phenylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon and carbon-oxygen bonds . The specific molecular and cellular effects depend on the compounds that are synthesized using this reagent .

Action Environment

The efficacy and stability of 3,4-(Ethylenedioxy)phenylmagnesium bromide are influenced by environmental factors such as temperature, moisture, and the presence of other chemicals . It is sensitive to air and moisture, and it should be stored in a sealed container, away from heat and flame . It reacts with water, so it is typically used in anhydrous (water-free) conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl bromide with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Temperature: Room temperature to reflux

Solvent: Tetrahydrofuran (THF)

Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

In an industrial setting, the production of magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- follows similar principles but on a larger scale. The process involves:

Large-scale reactors: Equipped with inert gas purging systems

Continuous monitoring: To ensure the reaction proceeds efficiently

Purification: The product is typically purified by distillation or recrystallization to remove any unreacted starting materials or by-products.

化学反応の分析

Types of Reactions

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters

Solvents: Tetrahydrofuran (THF), diethyl ether

Catalysts: Copper(I) iodide for coupling reactions

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds

Coupled Products: Formed from reactions with electrophiles

類似化合物との比較

Similar Compounds

Magnesium, bromo(phenyl)-: Another Grignard reagent with a phenyl group instead of the 2,3-dihydro-1,4-benzodioxin-6-yl group.

Magnesium, bromo(methyl)-: A simpler Grignard reagent with a methyl group.

Uniqueness

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- is unique due to the presence of the 2,3-dihydro-1,4-benzodioxin ring, which imparts specific reactivity and selectivity in chemical reactions. This structural feature allows for the synthesis of more complex and diverse organic molecules compared to simpler Grignard reagents.

生物活性

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- is a chemical compound characterized by a unique structure that includes a magnesium atom coordinated with a bromo-substituted 2,3-dihydro-1,4-benzodioxin moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C8H7BrMgO2

- Molecular Weight : 239.349 g/mol

- CAS Number : 107549-16-6

The compound features a benzodioxane ring system, which is known for its diverse biological activities. The presence of the bromine atom and the magnesium center contributes to its reactivity and potential interaction with various biomolecules.

The exact mechanism of action for magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- remains unclear due to the scarcity of direct research. However, it is hypothesized that the compound may interact with biological macromolecules such as proteins and nucleic acids through coordination chemistry facilitated by the magnesium atom.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds highlights the unique features of magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C8H7BrO | 0.94 | Contains an ethanone group |

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid | C9H8O4 | 0.92 | Carboxylic acid functionality |

| Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate | C11H10O4 | 0.87 | Ester group present |

| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone | C9H8O | 0.80 | Contains an ethanone group without bromine |

This table illustrates how magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- stands out due to its unique combination of bromination and magnesium coordination while retaining significant biological activity.

Safety and Handling

When handling magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- and similar compounds:

- Bromine is corrosive and can irritate skin and eyes.

- Magnesium can react with water to produce flammable hydrogen gas.

General laboratory safety practices should be employed when working with this compound.

特性

IUPAC Name |

magnesium;3,6-dihydro-2H-1,4-benzodioxin-6-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARCANDIOTXHKA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C[C-]=C2.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrMgO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。